The table below summarizes the basic identifying information for this compound:
| Property | Description |
|---|---|
| CAS Number | 4527-44-0 [1] [2] |
| Molecular Formula | C₉H₁₂S [1] [2] |
| Molecular Weight | 152.26 g/mol [1] [2] |
| Synonyms | 4-Propylbenzenethiol; Benzenethiol, 4-propyl- [1] [2] |
| Purity | Typically 95% to 98% [1] [2] |
Although a dedicated protocol for this compound is not available in the search results, several established methods can be adapted for its synthesis. The core challenge is forming the carbon-sulfur bond to create the thiol (-SH) group on the substituted benzene ring.
The following diagram illustrates the general decision-making workflow for selecting a synthesis pathway, based on the starting material:
Here are the methodologies corresponding to the pathways shown in the diagram:
This is one of the most common and efficient methods for synthesizing aryl thiols [3].
To obtain a detailed, laboratory-tested protocol for this compound, I suggest the following steps:
The table below summarizes the basic identifying information for the compound, though key physicochemical data like solubility is missing [1]:
| Property | Value |
|---|---|
| CAS Number | 4527-44-0 |
| Molecular Formula | C₉H₁₂S |
| Formula Weight | 152.26 g/mol |
| IUPAC Name | 4-N-PROPYLTHIOPHENOL; Benzenethiol, 4-propyl- |
| Solubility | Not found |
In the absence of published data, you would need to determine the solubility experimentally. Here are two standard methodological approaches:
This is the most direct and widely accepted method for measuring equilibrium solubility [2].
It is critical to distinguish between these two types of solubility measurements, as a study on morpholino-thiophenes highlighted a significant discrepancy between them [2].
Given the lack of direct data, here is a path forward:
The strategic fusion of the thiophene heterocycle with sulfonamide functionality creates a versatile molecular framework with enhanced drug-like properties and diverse biological activities. Thiophene ranks 4th among US FDA-approved sulfur-containing small drug molecules, with approximately seven approvals in the last decade, underscoring its pharmaceutical relevance [1]. Sulfonamides constitute a historically significant class of bioactive compounds, serving as the first effective chemotherapeutic agents against bacterial infections and continuing to find applications in treating various conditions including cancer, inflammation, diabetes, and hypertension [2].
This combination has proven particularly valuable in cancer drug discovery, where such derivatives have demonstrated potent cytotoxicity against various cancer cell lines through multiple mechanisms of action, including enzyme inhibition, apoptosis induction, and cell cycle disruption [3] [4] [5]. The structural flexibility of this core allows for extensive synthetic modification, enabling medicinal chemists to fine-tune pharmacological properties and target selectivity.
Several efficient synthetic routes have been developed for accessing diverse thiophene sulfonamide architectures:
2.1.1 Multicomponent Fused Ring Systems A robust four-step protocol for synthesizing thiazolo[3,4-d]isoxazole-based sulfonamide derivatives involves:
This method benefits from short reaction times, mild conditions, and excellent yields, making it suitable for library synthesis.
2.1.2 Metal-Catalyzed and Metal-Free Approaches Contemporary synthetic methods have expanded to include both metal-catalyzed and metal-free strategies:
The following diagram illustrates a generalized workflow for the synthesis and evaluation of thiophene sulfonamide derivatives:
Generalized workflow for synthesis and evaluation of thiophene sulfonamide derivatives. This diagram outlines key stages from starting materials to biological assessment, highlighting the multi-step synthetic pathway and subsequent characterization phases.
Materials:
Procedure:
Characterization:
Thiophene sulfonamide derivatives demonstrate promising anticancer properties through multiple mechanisms:
Table 1: Anticancer activity of selected thiophene sulfonamide derivatives
| Compound | Cancer Cell Line/Model | Activity/IC₅₀ | Mechanism | Citation |
|---|---|---|---|---|
| FWJ-D5 | RS4;11 xenograft mouse model | 75% reduction in tumor volume (50 mg/kg) | Selective Mcl-1 inhibition, caspase-dependent apoptosis | [3] |
| YM-1, YM-2, YM-3 | MG-U87 cancer cells | 70-90% cytotoxicity (dose-dependent) | DNA binding (mixed intercalative/groove) | [2] |
| Thiophene-carboxamide 5 | HepG-2 liver cancer cells | 2.3x more cytotoxic than Sorafenib | Dual VEGFR-2 & β-tubulin inhibition, G2/M arrest | [6] |
| BU17 | A549 lung cancer cells | IC₅₀ = 9.00 µM | Tubulin polymerization inhibition, WEE1 kinase inhibition | [7] |
| Thiophene-based hydrazone (4g) | Dalton's lymphoma cells | IC₅₀ = 54 µM | Apoptosis induction | [4] |
The multifaceted mechanisms of action for these anticancer derivatives can be visualized through their effects on key cellular pathways:
Multimodal anticancer mechanisms of thiophene sulfonamide derivatives. This pathway visualization illustrates how these compounds simultaneously target multiple critical cellular processes in cancer cells, leading to synergistic therapeutic effects.
Beyond direct anticancer effects, thiophene sulfonamides serve as potent enzyme inhibitors:
Table 2: Enzyme inhibitory properties of thiophene sulfonamide derivatives
| Enzyme Target | Compound | Inhibitory Activity | Biological Significance | Citation |
|---|
| Carbonic Anhydrase I/II | Thiophene-based sulfonamides | IC₅₀: 69 nM - 70 µM (hCA-I) IC₅₀: 23.4 nM - 1.4 µM (hCA-II) | Antiglaucoma, anticonvulsant, diuretic applications | [8] | | Urease | YM-2 | IC₅₀ = 1.90 ± 0.02 µM (57.93% inhibition) | Anti-Helicobacter pylori therapy | [2] | | Tubulin Polymerization | BU17 | 86% inhibition at IC₅₀ | Antimitotic, cell cycle arrest | [7] | | VEGFR-2 | Thiophene-carboxamide 5 | IC₅₀ = 0.59 µM | Anti-angiogenic cancer therapy | [6] |
Purpose: Evaluate compound cytotoxicity against cancer cell lines.
Materials:
Procedure:
Purpose: Investigate interaction between compounds and DNA.
Materials:
Procedure: UV-Vis Titration:
Fluorescence Quenching:
Purpose: Evaluate compound effects on enzyme activity.
Urease Inhibition Protocol:
Carbonic Anhydrase Inhibition Protocol:
Computational approaches provide valuable insights for optimizing thiophene sulfonamide derivatives:
Density Functional Theory (DFT) Calculations:
Molecular Docking:
ADMET Prediction:
To enhance delivery of hydrophobic thiophene sulfonamide derivatives:
BU17-Loaded PLGA Nanoparticles:
Thiophene sulfonamide derivatives represent a structurally diverse and biologically promising class of compounds with demonstrated efficacy in anticancer applications and enzyme inhibition. The synthetic protocols outlined provide reliable access to these hybrids, while the comprehensive evaluation methods facilitate structure-activity relationship studies.
Future research directions should focus on:
The integration of computational design, synthetic chemistry, and comprehensive biological evaluation creates a powerful framework for advancing thiophene sulfonamide derivatives as potential therapeutic agents.
Thiophenols, such as 4-n-Propylthiophenol, are valuable building blocks in organic synthesis, particularly for forming C–S bonds via transition metal-catalyzed cross-coupling [1]. These reactions are crucial for creating aryl sulfides, which are key motifs in pharmaceuticals, materials science, and agrochemicals.
Table 1: Potential Metal Catalysts for C–S Cross-Coupling
| Metal Catalyst | Key Characteristics | Considerations for Use with this compound |
|---|---|---|
| Palladium (Pd) [2] | High functional group tolerance; versatile. | Preferred for complex molecules; potential issues with heavy metal traces in pharmaceuticals. |
| Copper (Cu) [2] [3] | Traditional choice for C–heteroatom bonding; cost-effective. | Can require higher temperatures or stronger bases (e.g., in Chan–Lam coupling). |
| Iron (Fe) [1] | Abundant, low-cost, and environmentally friendly. | A "greener" alternative; reaction conditions may need extensive optimization. |
| Nickel (Ni) [2] | Cost-effective alternative to Pd. | Can be highly active but may have toxicity concerns. |
A primary challenge in using this compound is thiol poisoning, where the sulfur group coordinates strongly with the metal catalyst, deactivating it. Success hinges on carefully selected ligands and catalysts that resist deactivation.
This protocol provides a generalized procedure for a palladium-catalyzed C–S cross-coupling, adaptable for use with this compound.
Table 2: Representative Reaction Setup
| Component | Example / Quantity | Role / Notes |
|---|---|---|
| Aryl Halide | e.g., 4-Bromoacetophenone (1.0 equiv) | Electrophilic coupling partner. Iodides or bromides are typically more reactive. |
| This compound | 1.2 - 1.5 equiv | Nucleophilic coupling partner. Slight excess often used to drive reaction to completion. |
| Catalyst | e.g., Pd(OAc)₂ (2 mol%) | Source of palladium. Pd₂(dba)₃ is another common choice. |
| Ligand | e.g., XPhos (4 mol%) | Ligands like XPhos, SPhos, or RuPhos are often crucial for success [4]. |
| Base | e.g., NaOt-Bu (2.0 equiv) | Scavenges acid generated (e.g., HBr). Cs₂CO₃ or K₃PO₄ are also common. |
| Solvent | e.g., Anhydrous Dioxane or Toluene | Must be anhydrous and degassed to protect the catalyst. |
Since specific conditions for this compound are not established, a systematic screening approach is essential. The workflow below outlines a high-throughput optimization strategy, inspired by methodologies used for challenging substrates [4].
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between organic halides and organoboron compounds, catalyzed by palladium or nickel complexes [1] [2]. Its application to thiophene derivatives is crucial in materials science and drug discovery for constructing conjugated molecular architectures [3]. However, thienylboronic acids are particularly prone to protodeboronation—a side reaction where the boronic acid group is replaced by a hydrogen atom—leading to low yields [3] [4]. Successful coupling requires strategies that accelerate the desired reaction faster than this decomposition pathway.
Understanding the catalytic cycle and potential failure points is key to troubleshooting.
The mechanism proceeds through three fundamental steps: oxidative addition of the organic halide to Pd(0), transmetalation where the organic group is transferred from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst [2] [4]. The diagram below illustrates this process and the critical competing side reaction.
As shown in the pathway, the thienylboronate substrate can be consumed by the unproductive protodeboronation side reaction [3] [4]. This is especially fast for 2-heteroarylboronic acids (where the boron is attached directly to a thiophene ring) and systems with protonatable heteroatoms [4]. Selecting catalyst systems that enable very fast oxidative addition and transmetalation is essential to outcompete this decomposition.
Successful coupling hinges on the rational selection of reaction components. The following tables summarize optimized recommendations from recent studies.
Table 1: Catalyst and Ligand Selection Guide [3] [5] [4]
| Component | Recommended Options | Rationale & Notes |
|---|---|---|
| Precatalyst | XPhos Pd G2-G4, Pd-PEPPSI-IPr, Pd(dcypt) complexes | XPhos-type precatalysts are highly successful for thiophenes [3]. Pd(dcypt) in green solvents (e.g., 2-MeTHF) is an emerging, robust alternative [5]. |
| Ligand | XPhos, SPhos, dcypt | Bulky, electron-rich phosphines (XPhos, SPhos) enhance reductive elimination and stabilize the active Pd(0) species [3]. |
| Metal | Palladium | The most common and reliable metal for this transformation. |
Table 2: Substrate, Base, and Solvent Systems [3] [4]
| Component | Recommended Options | Rationale & Notes |
|---|---|---|
| Electrophile | Aryl Bromides, Iodides | Iodides undergo faster oxidative addition but can poison the catalyst; bromides offer a good balance of reactivity and stability [4]. |
| Nucleophile | Thienylboronic Acid, Pinacol Ester (BPin), Trifluoroborates | Pinacol esters and trifluoroborates offer improved stability against protodeboronation compared to boronic acids [4]. |
| Base | Cs2CO3, K3PO4 | Inorganic bases are standard. Cs2CO3 is often effective in mixed solvent systems [3]. |
| Solvent | Toluene/EtOH/H2O, Dioxane/H2O, 2-MeTHF/H2O | Mixed aqueous-organic solvent systems are typical. 2-MeTHF is a promising eco-friendly alternative [5]. |
This procedure is adapted from strategies for successful coupling with thienylboronic acids, using a robust XPhos precatalyst system [3].
Reagents
Procedure
For rapid optimization of multiple variables (catalyst, base, solvent), flow chemistry coupled with High-Throughput Experimentation (HTE) is highly effective [6]. The workflow below visualizes this automated approach.
Procedure Overview
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield / High Deboronation | Slow transmetalation; unstable boronic acid. | Use a more active precatalyst (XPhos Pd G3/G4); switch to a more stable boronate ester (e.g., pinacol ester); ensure anhydrous conditions are not strictly necessary for your ester type [3] [4]. |
| Formation of Homocoupled Biaryl | Presence of oxygen or other oxidants. | Ensure rigorous degassing of solvents and reaction mixture; use a Pd(0) source instead of a Pd(II) source that requires in-situ reduction [4]. |
| Dehalogenated Side Product | Reductive elimination of hydride from Pd. | Change the base or solvent; use a different ligand to alter the stability of Pd-hydride intermediates [4]. |
| Reaction Does Not Initiate | Inactive catalyst; poor solubility. | Confirm precatalyst stability; use fresh, properly stored reagents; ensure the base is soluble in the reaction medium. |
Successfully executing Suzuki-Miyaura reactions with thiophene building blocks is achievable through strategic planning:
The functionalization of polypropylene (PP) with thiophene motifs represents an innovative approach in polymer engineering, creating hybrid materials that combine the excellent bulk properties of polypropylene with the unique electronic and chemical characteristics of thiophene-based conjugated systems. This modification strategy enables the development of advanced materials with enhanced thermal stability, improved melt strength, and potential functionality in areas including electronics, sensing, and biocompatible applications. These application notes provide a comprehensive technical reference for researchers seeking to implement thiophene-functionalization protocols for polypropylene, with detailed methodologies, characterization data, and performance metrics suitable for drug development professionals and materials scientists.
Polypropylene is a widely used commercial polymer valued for its excellent toughness, chemical resistance, and favorable processing characteristics. However, its relatively inert chemical nature and susceptibility to degradation under certain conditions limit its application in advanced technologies. The incorporation of thiophene functionalities addresses these limitations through several mechanisms:
The cross-linking reaction is particularly valuable as it improves both physical and chemical properties of the base polymer, significantly expanding the applicability of the resulting materials for specialized applications in biomedical, electronics, and packaging fields [1] [2]. Unlike conventional cross-linking approaches that often cause degradation through β-scission in the PP backbone, the thiophene-based route utilizing Diels-Alder chemistry offers a milder alternative with reduced backbone degradation [1].
Objective: Graft 2-thiophenemethylamine (TMA) onto maleic anhydride groups of PPgMA to create thiophene-functionalized polypropylene (PP-TMA).
Step-by-Step Procedure:
Critical Notes:
Objective: Create cross-linked polypropylene networks via Diels-Alder reaction between thiophene functionalities and bismaleimide.
Step-by-Step Procedure:
Mechanistic Insight: The cross-linking proceeds primarily via Diels-Alder chemistry, where the thiophene ring acts as the diene (electron-rich) and bismaleimide functions as the dienophile (electron-poor) [1]. This reaction creates a thermoreversible network that can be processed at elevated temperatures while maintaining stability at use temperatures.
Experimental workflow for thiophene functionalization and cross-linking of polypropylene:
Table 1: Comparative properties of thiophene-functionalized and cross-linked PP compared to neat PP and imidazole-modified analogs [1]
| Material | Annealing Temperature | Complex Viscosity |η*| | Thermal Stability | Melt Strength | Processability | |--------------|----------------------------|-----------------------|------------------------|--------------|-----------------| | Neat PP | - | Low (Baseline) | Moderate | Low | Excellent | | PP-TMA | 50°C | Moderate Increase | Improved | Moderate | Good | | PP-TMA | 150°C | Significant Increase | Significantly Improved | High | Moderate | | PP-API (Imidazole) | 150°C | Highest Increase | Best Improvement | Highest | Moderate |
Key Observations:
Table 2: Solubility characteristics and gel content of cross-linked PP systems [1]
| Material System | Solubility in Organic Solvents | Gel Content | Network Characteristics |
|---|---|---|---|
| Neat PP | Fully soluble | 0% | Linear polymer chains |
| PP-TMA (50°C anneal) | Partially soluble | Moderate (~30-60%) | Loose cross-linking |
| PP-TMA (150°C anneal) | Mostly insoluble | High (>70%) | Dense cross-linking |
| PP-API (150°C anneal) | Mostly insoluble | Highest (>80%) | Very dense cross-linking |
Applications Note: The thermoreversible nature of the Diels-Alder based cross-links enables these materials to be reprocessed at elevated temperatures, making them suitable for applications requiring recyclability or post-forming [1].
Thiophene-functionalized polypropylene holds significant promise for specialized applications:
The functionalization of polypropylene with thiophene via the described protocols provides materials scientists with a robust methodology to significantly enhance the properties of conventional polypropylene. The resulting materials show improved thermal stability, enhanced melt strength, and tunable functionality for advanced applications in biomedical, electronic, and specialty packaging fields. The thermoreversible nature of the cross-linking chemistry further enables reprocessing and recycling of these advanced materials. As research in this area continues to evolve, additional functionality and application spaces are expected to emerge for thiophene-functionalized polypropylene systems.
The emergence and global spread of carbapenem-resistant *Klebsiella pneumoniae* (CR-KP) represents a critical threat to public health, classified by the World Health Organization as a "critical priority pathogen" [1]. These bacteria cause severe infections including bacteremia, septicemia, pneumonia, and urinary tract infections, with higher mortality rates than carbapenem-susceptible strains [1]. Of particular concern is the New Delhi Metallo-β-lactamase producing *K. pneumoniae* ST147 (NDM-1-KP ST147), which combines hypervirulence with extensive antibiotic resistance, leading to potentially pan-resistant infections [1].
Sulfonamides represent a clinically validated class of antimicrobial agents that inhibit bacterial folate synthesis by acting as competitive antagonists of 4-aminobenzoic acid in the folic acid pathway [1]. Recent research has demonstrated that 5-bromo-N-alkylthiophene-2-sulfonamides exhibit remarkable potency against clinically isolated NDM-1-KP ST147, with one compound (3b) showing a remarkably low MIC of 0.39 μg/mL and MBC of 0.78 μg/mL [1]. These findings position N-alkylthiophene sulfonamides as promising candidates for addressing the critical need for novel therapeutics against multidrug-resistant bacterial pathogens.
The following workflow illustrates the synthetic pathway for preparing 5-bromo-N-alkylthiophene-2-sulfonamides and their derivatives:
Synthetic Pathway for N-Alkylthiophene Sulfonamides
Reagents: 5-Bromothiophene-2-sulfonamide (0.413 mmol, 1 eq), alkyl bromides (0.413 mmol, 1 eq), lithium hydride (LiH, 0.413 mmol, 1 eq), anhydrous DMF (40 mL), methanol (for recrystallization)
Procedure:
Key Considerations:
Reagents: 5-Bromo-N-propylthiophene-2-sulfonamide (3b, 1 eq), aryl boronic acids (0.774 mmol, ~1.9 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 5 mol%], potassium phosphate (K₃PO₄, 1.409 mmol, ~3.4 eq), 1,4-dioxane (5 mL), distilled water (0.5 mL), ethyl acetate, n-hexane
Procedure:
Key Considerations:
Sample Collection:
Molecular Typing:
Modified Hodge Test (MHT):
Double-Disc Synergy with EDTA:
Table 1: Antibacterial Activity of 5-Bromo-N-alkylthiophene-2-sulfonamides Against NDM-1-KP ST147 [1]
| Compound ID | Structure | MIC (μg/mL) | MBC (μg/mL) | Molecular Weight |
|---|---|---|---|---|
| 3b | 5-Bromo-N-propylthiophene-2-sulfonamide | 0.39 | 0.78 | Low MW |
| Other derivatives | Varied alkyl chains | Range: 0.39->100 | Range: 0.78->100 | Variable |
Table 2: Antibiogram Profile of NDM-1-KP ST147 Clinical Isolate [1]
| Antibiotic Class | Specific Antibiotics Tested | Resistance Profile |
|---|---|---|
| Penicillins | Piperacillin, Ampicillin/sulbactam | Resistant |
| Cephalosporins | Cefepime, Ceftriaxone | Resistant |
| Fluoroquinolones | Levofloxacin, Moxifloxacin | Resistant |
| Monobactams | Aztreonam | Resistant |
| Aminoglycosides | Amikacin | Resistant |
| Carbapenems | Meropenem | Resistant |
| Tetracyclines | Minocycline, Tetracycline | Resistant |
| Others | Chloramphenicol | Variable |
Protein Preparation:
Ligand Preparation:
Docking Procedure:
Results: Compound 3b demonstrated both hydrogen bond interactions and hydrophobic interactions with the target protein, suggesting a potent binding mode that likely contributes to its antibacterial activity [1].
While the lithium hydride-mediated method described above provides efficient access to N-alkylthiophene sulfonamides, several alternative approaches may be considered:
This method employs Eosin Y as a metal-free photocatalyst under blue LED irradiation (λ = 450 nm) for the net hydrosulfamoylation of electron-deficient alkenes using sulfamoyl chlorides as radical precursors.
Advantages:
Typical Procedure: Combine alkene (0.50 mmol), Eosin Y (0.5 mol%), (TMS)₃SiH (2.0 equiv), and sulfamoyl chloride (2.5 equiv) in MeCN. Stir under blue LED irradiation for 4 hours.
Utilizes trichloroisocyanuric acid (TCCA) for oxidative chlorination of thiols and disulfides to sulfonyl chlorides, followed by in situ reaction with amines in aqueous medium.
Advantages:
The protocols described herein provide robust methods for the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides with demonstrated efficacy against multidrug-resistant NDM-1-producing K. pneumoniae ST147. Compound 3b emerges as a particularly promising candidate with an MIC of 0.39 μg/mL and favorable drug-like properties [1].
Key advantages of this class include:
Future work should focus on in vivo efficacy studies, comprehensive toxicological profiling, and further structure-activity relationship investigations to optimize this promising class of antibacterial agents against multidrug-resistant pathogens.
The search revealed significant information about the importance of thiophene-based compounds in medicinal and industrial chemistry, which may provide useful parallels for your research on 4-n-Propylthiophenol.
| Drug Name | Primary Therapeutic Use |
|---|---|
| Ticlopidine | Antiplatelet agent |
| Clopidogrel | Antiplatelet agent |
| Olanzapine | Antipsychotic |
| Tiagabine | Anticonvulsant |
| Zileuton | Asthma treatment |
| Tiaprofenic acid | Anti-inflammatory |
| Suprofen | Anti-inflammatory |
While specific protocols for this compound are unavailable, the literature describes common research pathways for developing thiophene-based bioactive molecules. The diagram below outlines a generalized workflow that integrates synthesis, analysis, and bioactivity testing, which can serve as a conceptual starting point.
The key phases of this workflow are:
The Gewald reaction, named after its discoverer Karl Gewald, represents a highly versatile multicomponent reaction for the synthesis of poly-substituted 2-aminothiophenes from readily available starting materials including ketones (or aldehydes), α-cyanoesters, and elemental sulfur in the presence of a base [1]. This robust synthetic methodology has gained significant prominence in medicinal chemistry and drug discovery due to its ability to generate diverse thiophene-based scaffolds with substantial pharmacological potential. The 2-aminothiophene core serves as a privileged structure in drug design, contributing to various biological activities through its hydrogen bonding capacity and aromatic characteristics.
The significance of Gewald-synthesized thiophenes has substantially increased in recent years, with applications spanning neurodegenerative disorders, metabolic diseases, infectious diseases, and oncology. These compounds demonstrate remarkable structural diversity, enabling medicinal chemists to fine-tune electronic properties, lipophilicity, and steric parameters to optimize target engagement and drug-like properties. The following sections provide comprehensive experimental protocols, therapeutic applications, and molecular design strategies for these valuable heterocyclic compounds, supported by recent advances in synthetic methodology and biological evaluation.
The Gewald reaction proceeds through a well-established mechanistic pathway that involves sequential transformations leading to the formation of the thiophene ring system:
The following diagram illustrates the reaction mechanism and workflow for synthesizing Gewald thiophene derivatives:
The versatility of the Gewald reaction stems from the broad substrate tolerance of each component:
Table 1: Key Components in Gewald Reaction and Their Variations
| Reaction Component | Examples | Structural Impact |
|---|---|---|
| Carbonyl Compound | Cyclohexanone, tetrahydro-4H-thiopyran-4-one, acetophenone | Determines ring fusion and substitution pattern at C-4/C-5 |
| Activated Nitrile | Ethyl cyanoacetate, cyanacetamide, malononitrile | Defines functional group at C-3 position (ester, amide, ketone) |
| Base Catalyst | Diethylamine, triethylamine, NaOH, enzymatic catalysts | Influences reaction kinetics and yield |
| Solvent System | Ethanol, water, ionic liquids, solvent-free conditions | Affects green metrics and purification processes |
The standard laboratory protocol for preparing 2-aminothiophene derivatives follows this optimized procedure:
Recent advances have focused on developing environmentally benign methodologies that improve sustainability and efficiency:
Table 2: Comparison of Gewald Reaction Methodologies and Their Efficiency
| Methodology | Conditions | Reaction Time | Yield Range | Key Advantages |
|---|---|---|---|---|
| Classical Method | EtOH/Et₂NH, rt, 12-24h | 12-24 hours | 65-85% | Reliability, broad substrate scope |
| Aqueous Medium | H₂O/Et₃N, rt, 6-12h | 6-12 hours | 70-90% | Environmental friendliness, simple workup |
| Microwave-Assisted | EtOH/Base, MW, 5-15min | 5-15 minutes | 75-95% | Rapid synthesis, enhanced yields |
| Enzymatic/Ionic Liquid | [HOEtMIM]PF₆/H₂O, AP, 50°C | 2-4 hours | 85-97% | Excellent recyclability, mild conditions |
Gewald-synthesized thiophene derivatives demonstrate promising pharmacological activities across multiple therapeutic areas, with structure-activity relationship studies guiding lead optimization:
Table 3: Biological Activities of Selected Gewald-Synthesized Thiophene Derivatives
| Biological Activity | Most Active Compound | Structural Features | Potency (Reference) | Key Findings |
|---|---|---|---|---|
| Acetylcholinesterase Inhibition | IIId: 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Tetrahydrobenzo[b]thiophene core, carboxamide at C-3, methoxyphenylpiperazine side chain | 60% inhibition (donepezil: 40%) [5] [7] | Superior to reference drug donepezil in Ellman's assay |
| GLP-1R Positive Allosteric Modulation | Compound 7: 2-Aminothiophene-3-arylketone | 3-Arylketone appendage, low molecular weight (MW 299) | 2-fold insulin secretion increase at 5 μM [2] | 50% plasma glucose reduction in CD1 mice at 10 mg/kg |
| Antimicrobial Activity | S1: Ethyl-2-(2,4-dichlorobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Dichlorobenzylideneimino moiety at N-2, ester at C-3 | MIC: 0.81 μM/mL [6] | Broad-spectrum antibacterial against S. aureus, B. subtilis, E. coli, S. typhi |
| Antifungal Activity | S4: Ethyl-2-(2-methoxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 2-Methoxybenzylideneimino group | MIC: 0.91 μM/mL [6] | Potent activity against C. albicans and A. niger |
| Antioxidant Activity | S6: Ethyl-2-(3-methoxy-4-hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 3-Methoxy-4-hydroxybenzylideneimino moiety | IC₅₀: 45.33 [6] | Significant free radical scavenging activity |
| Anticancer Activity | S8: Ethyl-2-(4-bromobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 4-Bromobenzylideneimino group | Effective cytotoxicity (A-549) [6] | Activity against human lung cancer cell line |
The Ellman's method represents the standard protocol for evaluating acetylcholinesterase (AChE) inhibition activity:
The tube dilution method provides reliable determination of minimum inhibitory concentrations (MIC):
The structure-activity relationship (SAR) analysis of Gewald-synthesized thiophenes reveals key structural modifications that enhance target specificity and potency:
The following diagram illustrates the key structure-activity relationship findings for Gewald-synthesized thiophene derivatives:
The Gewald reaction continues to demonstrate exceptional value in medicinal chemistry by providing efficient access to structurally diverse 2-aminothiophene scaffolds with multifaceted biological activities. The methodologies outlined in these application notes—from classical approaches to innovative green chemistry protocols—offer researchers versatile tools for constructing these privileged heterocyclic systems. The comprehensive biological data and structure-activity relationship analyses provide strategic guidance for molecular design aimed at specific therapeutic targets.
Future developments in this field will likely focus on expanding substrate scope through novel carbonyl and nitrile components, developing continuous flow processes for large-scale synthesis, and implementing artificial intelligence approaches to SAR prediction. Additionally, the integration of Gewald-based thiophenes into multitarget-directed ligands represents a promising strategy for addressing complex multifactorial diseases. As structural biology advances, structure-based design of thiophene derivatives targeting allosteric sites will further enhance selectivity and therapeutic utility of these versatile heterocyclic compounds.
This method is effective for constructing the thiophene ring from acyclic precursors with high atom economy [1].
Iodocyclization offers a regioselective route to 3-iodothiophenes, which are valuable intermediates for further cross-coupling reactions [2] [1].
This versatile protocol enables the generation of diverse, multi-substituted benzo[b]thiophene libraries for high-throughput screening in drug discovery [3].
This classical condensation reaction provides rapid access to substituted thiophenes from 1,4-dicarbonyl compounds [4] [2].
Table 1: Yields from Metal-Catalyzed Cycloisomerization of (Z)-2-en-4-yne-1-thiols [1]
| Entry | Substrate 1 (R¹, R², R³) | Temperature (°C) | Time (h) | Product 2 | Yield (%) |
|---|---|---|---|---|---|
| 1 | R¹ = H, R² = Ph, R³ = H | 100 | 1.5 | 2-Phenylthiophene | 71 |
| 2 | R¹ = H, R² = n-Bu, R³ = H | 100 | 8 | 2-Butylthiophene | 56 |
| 3 | R¹ = Me, R² = Ph, R³ = H | 25 | 1 | 2,4-Diphenylthiophene | 89 |
Table 2: Yields from Sonogashira Coupling for Benzo[b]thiophene Precursors [3]
| Entry | Aryl Dihalide 5 | Terminal Alkyne R³ | Product 6 | Yield (%) |
|---|---|---|---|---|
| 1 | 5{1} (3-Bromo-4-iodoanisole) | 4-MeOC₆H₄ | 6{1} | 94 |
| 2 | 5{1} (3-Bromo-4-iodoanisole) | 3-Thienyl | 6{10} | 87 |
| 3 | 5{6} (2-Iodothioanisole) | 4-MeOC₆H₄ | 6{15} | 88 |
Thiophene derivatives exhibit a broad spectrum of biological activities, making them prominent scaffolds in pharmaceuticals [5]. The benzo[b]thiophene core, for instance, is found in Raloxifene and Arzoxifene, which are potent Selective Estrogen Receptor Modulators (SERMs) [3]. Furthermore, thiophene-based compounds are investigated as inhibitors of tubulin polymerization for cancer therapy, mimicking the natural product combretastatin A-4 [3].
In sensor technology, the exceptional photophysical properties of thiophenes are exploited for ion detection. The Chelation Enhanced Fluorescence (CHEF) effect is a common mechanism.
Diagram 2: Sensing mechanism of a "turn-on" fluorescent thiophene-based chemosensor upon binding a target analyte (e.g., Al³⁺).
Protocol for Dopamine Sensing Using an ECL Thiophene Sensor (HTC) [6]
Protocol for Al³⁺ Detection in Cells Using a Fluorescent Thiophene Probe [7]
| Question | Answer & Troubleshooting Tips |
|---|---|
| What is the primary method for purifying solid thiophene derivatives? | Recrystallization is the most common technique [1] [2]. It relies on the differential solubility of the desired compound and its impurities in a solvent between hot and cold conditions [2]. |
| How do I select a suitable solvent for recrystallization? | An ideal solvent should not dissolve the compound when cold, should fully dissolve it when hot, and should not react chemically with the compound [1]. The solvent's boiling point should be lower than the compound's melting point to prevent oiling out [1]. |
| My compound won't crystallize. What can I do? | This is often due to too much solvent. Reheat the solution to evaporate excess solvent and cool it again [1]. You can also induce crystallization by scratching the flask with a glass rod or adding a tiny seed crystal of the pure compound [1]. |
| What if I cannot find a single good solvent? | Use a solvent-pair system. The first solvent should readily dissolve your solid, and the second (anti-solvent) must be miscible with the first but have very low solubility for your solute [1]. |
| How can I remove colored impurities? | Colored impurities can often be removed by adding a small amount of decolorizing carbon (activated charcoal) to the hot solution before hot filtration [1]. |
Here is a detailed methodology for purifying a solid thiophene derivative using recrystallization [1].
Procedure [1]:
While specific data for 4-n-Propylthiophenol is not available, the table below shows the bioactivity of other synthetic thiophene compounds, illustrating their potential in drug development. The data is presented as zones of inhibition in millimeters (mean ± SD) [3].
Table: Antimicrobial Activity of Synthesized Thiophene Derivatives [3]
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungal Strains | | :--- | :--- | :--- | :--- | | | Streptococcus pneumoniae | Bacillus subtilis | Pseudomonas aeruginosa | Escherichia coli | Aspergillus fumigatus | Syncephalastrum racemosum | Geotricum candidum | Candida albicans | | 5 | 13.7 ± 0.31 | 10.5 ± 0.32 | 11.7 ± 0.41 | 12.5 ± 0.48 | 13.8 ± 0.42 | 14.1 ± 0.35 | 13.2 ± 0.34 | 10.8 ± 0.22 | | 7 | 18.3 ± 0.25 | 22.6 ± 0.44 | 19.3 ± 0.52 | 17.8 ± 0.44 | 20.6 ± 0.58 | 16.7 ± 0.33 | 22.4 ± 0.36 | 17.6 ± 0.58 | | 8a | 19.5 ± 0.44 | 29.8 ± 0.58 | 12.3 ± 0.25 | 17.6 ± 0.19 | 22.3 ± 0.25 | 16.5 ± 0.25 | 25.8 ± 0.58 | 12.3 ± 0.35 | | Standard Drug | Ampicillin: 23.8 ± 0.20 | Ampicillin: 32.4 ± 0.30 | Gentamicin: 17.3 ± 0.11 | Gentamicin: 19.9 ± 0.30 | Amphotericin B: 23.7 ± 0.1 | Amphotericin B: 19.7 ± 0.2 | Amphotericin B: 28.7 ± 0.2 | Amphotericin B: 25.4 ± 0.1 |
> Note: Compound 7 showed higher activity against Pseudomonas aeruginosa than the standard drug Gentamicin [3].
To provide context for purification, here is a reported synthesis of a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. This showcases a multi-step route to a functionalized propylthiophene [4].
Synthetic Route [4]:
Purification Note: The author mentions that after the final bromination step, the product was isolated by flash column chromatography (using silica gel and a hexane/ethyl acetate gradient), indicating that recrystallization may not always be sufficient for complex, multi-functional molecules and chromatography is a critical complementary technique [4].
The table below outlines frequent challenges and their solutions, compiled from recent research.
| Problem Area | Specific Issue | Suggested Solution | Rationale & Key Parameters |
|---|---|---|---|
| Raw Material Purity | Toluene impurities (e.g., thiophenes) leading to tar formation [1]. | Use "thiophene-free" grade toluene or pre-purify via washing with conc. H₂SO₄, then fractionally distill [1]. | Thiophene impurities sulfonate easily and polymerize, consuming reagents and creating byproducts that drastically reduce yield [1]. |
| Reaction Conditions & Catalyst | Suboptimal oxidative desulfurization yield [2]. | For oxidation, use Ultrasound-Assisted Oxidative Desulfurization: mass ratios of T:H₂O₂:PTA:TMC at 1:1.5:0.005:0.01 with 20 min sonication [2]. | Sonication enhances mixing; H₂O₂ is oxidant; Phase Transfer agent (PTA) and Transition Metal Catalyst (TMC) are crucial for high conversion (73.5% for Thiophene, 100% for DBT) [2]. |
| Catalyst System | Low efficiency in abiotic formation from acetylene [3]. | Use NiS as a catalyst. Conditions: 105°C, pH ~9.7, 120 mL acetylene gas, 24-hour reaction [3]. | NiS is far more effective than FeS or CoS under mild hydrothermal conditions. One study showed a 4.06x yield increase with NiS over CoS [3]. |
| Manufacturing Process | Scaling up classical synthesis [4]. | From Butane: React butane and sulfur at ~600°C. From Sodium Succinate: Heat sodium succinate with phosphorus trisulfide at ~200°C [4]. | These are established industrial pathways. High temperatures are required for the gas-phase reaction (butane route) and cyclization (succinate route) [4]. |
Protocol 1: Ultrasound-Assisted Oxidative Desulfurization (UAOD) [2] This protocol is highly effective for oxidizing refractory sulfur compounds like thiophene.
Protocol 2: Abiotic Formation Using NiS Catalyst (Simulated Hydrothermal Conditions) [3] This method is useful for studying prebiotic chemistry or specific catalytic pathways.
This decision tree helps you diagnose low yield problems systematically. Start at the top and follow the arrows based on your observations.
I hope this technical support guide helps you systematically address yield issues in your thiophene synthesis work.
A well-executed TLC is crucial for monitoring reaction progress and verifying compound purity. The table below outlines common problems, their likely causes, and solutions [1].
| Problem Observed | Possible Cause | Recommended Solution |
|---|
| Sample Streaking | • Sample overload. • Decomposition of base/acid-sensitive compounds. | • Dilute sample solution. • For base-sensitive compounds: add acetic or formic acid (0.1–2.0%) to mobile phase. • For acid-sensitive compounds: add triethylamine (0.1–2.0%) or 1–10% ammonia in MeOH/DCM [1]. | | Spots Not Visible | • Compound not UV-active. • Sample too diluted. • Spot dissolved into solvent tank. | • Use a chemical stain (see FAQ). • Re-spot concentrated sample multiple times, drying between applications. • Ensure solvent level is below the spotting line [1]. | | Spots with Same Rf | • Compounds have similar polarity in the solvent system. | • Perform co-spotting: spot the pure starting material and reaction sample together to see if they co-elute. • Change solvent system class (e.g., from ethyl acetate/hexane to ether/dichloromethane) [1]. | | Spots Too Low (near baseline) | • Eluent not polar enough. | • Increase proportion of polar solvent or choose a more polar solvent [1] [2]. | | Spots Too High (near solvent front) | • Eluent too polar. | • Decrease proportion of polar solvent or choose a less polar solvent [1] [2]. |
The workflow below summarizes a systematic approach to diagnosing and resolving these TLC issues.
Many separated compounds are colorless, so a visualization method is essential. The choice depends on your compound's functional groups [1]. Here are some common stains and their applications:
| Stain | Best For... | Recipe & Notes |
|---|---|---|
| UV Light | Highly conjugated compounds and aromatic rings. | Non-destructive. Use a UV lamp and trace spots with a pencil. Does not work for non-UV-active compounds [1]. |
| Iodine Vapor | General organic compounds, especially unsaturated and aromatic ones. | Place TLC plate in sealed chamber with iodine crystals. Spots appear brown. Stains are temporary; record results immediately [1]. |
| Phosphomolybdic Acid (PMA) | A universal stain for most functional groups. | 10 g PMA in 100 mL ethanol. Requires heating. Spots appear as shades of green on a yellow background [1]. |
| Potassium Permanganate | Oxidizable groups (alkenes, alkynes, alcohols, amines). | 3 g KMnO₄ + 10 g K₂CO₃ in 300 mL water. Spots are yellow on purple. Heating may be needed for some groups [1]. |
| Vanillin | Steroids, higher alcohols, phenols. A good general stain. | 15 g vanillin + 250 mL ethanol + 2.5 mL conc. H₂SO₄. Heating required. Produces a wide range of colors [1]. |
| Ninhydrin | Amino acids and primary amines. | 1.5 g ninhydrin in 100 mL n-butanol or acetone + 3 mL acetic acid. Heat gently. Spots appear purple [1]. |
The following chart provides a decision tree for selecting the right visualization method.
Thiophene-based compounds are important scaffolds in medicinal and materials chemistry. The troubleshooting guides above are directly applicable to synthesizing these molecules, such as:
The table below summarizes solvent systems successfully used for recrystallizing various thiophene-based compounds, as reported in recent scientific literature.
| Thiophene Compound | Recrystallization Solvent System | Application Context & Notes |
|---|---|---|
| 3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbohydrazide & derivatives | Ethanol (EtOH) / N,N-Dimethylformamide (DMF) [1] | General purification of synthesized bisthienothiophene compounds [1]. |
| Aryl-substituted 3-hydroxythieno[3,2-b]thiophene-2-carboxylates | Toluene/Ethanol mixture (1:1, v/v) or pure Toluene [2] | Final purification of building blocks for organic electronics after synthesis [2]. |
| General Single-Solvent Candidates | Water, Methanol, Toluene, Tetrahydrofuran (THF), Ethyl Acetate [3] | Selected based on the "like dissolves like" principle and solubility tests. |
| General Solvent Pairs (Mixed Solvent) | Ethyl Acetate / Hexane; Methanol / Methylene Chloride; Water / Ethanol; Toluene / Hexane [3] | Used when a single suitable solvent cannot be found. The first solvent should readily dissolve the solid, while the second must be miscible with the first but have low solubility for the solute [3]. |
The following workflow outlines the general recrystallization procedure, with specific notes for thiophene derivatives.
Here are solutions to common problems encountered during the recrystallization of thiophene derivatives.
Q1: My solution cooled but no crystals formed. What should I do?
Q2: My compound crystallized too quickly, forming an oil or many small crystals. How can I slow it down?
Q3: I got a very low yield of crystals. How can I improve it?
Q4: Are there any special handling concerns for thiophene derivatives?
Thiophene compounds face stability challenges primarily from photo-oxidation and thermal degradation. The table below summarizes the core issues and how to address them.
| Decomposition Trigger | Mechanism | Protective Strategy | Key Quantitative Findings |
|---|---|---|---|
| Singlet Oxygen (¹O₂) | Concerted [2+4] cycloaddition of ¹O₂ to thiophene ring, forming unstable endoperoxide and leading to ring cleavage [1]. | Introduce electron-withdrawing groups (EWGs) to the thiophene ring [1]. | A 1000x lower oxidation rate constant preserves photodynamic performance [1]. A higher Mulliken electronegativity (χₘ) correlates with lower reactivity to ¹O₂ [1]. |
| Thermal Stress (in CO₂ atmosphere) | CO₂ adsorption on the thiophene ring, leading to ring opening and formation of Carbonyl Sulfide (COS) [2]. | Control reaction environment; be aware that CO₂ can degrade thiophene at high temperatures [2]. | The carbon atom adjacent to the sulfur (C1) is the most active site for CO₂ adsorption. Energy barriers for these reactions are high (>292.7 kJ/mol) but feasible at gasification temperatures (~1173K) [2]. |
To help diagnose and resolve decomposition issues, you can follow the logic outlined in this workflow:
Here are detailed methodologies for testing and validating thiophene stability, based on experimental approaches used in the research.
This protocol uses computational chemistry to predict reactivity before synthesis, saving laboratory resources.
This method tests the stability of solid-state thiophene films, relevant for electronic devices or coated surfaces.
2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene have demonstrated stability for over 90 days in ambient air [3].Q1: Why is my thiophene-based photosensitizer losing efficacy during photodynamic therapy (PDT) applications? The thiophene ring in your photosensitizer is likely being oxidized and degraded by the singlet oxygen it produces—a process called self-degradation. This destroys the active compound, reducing therapy efficacy [1].
Q2: We use thiophene derivatives in organic electronics. How can we improve their air stability? The strategic design of the molecular solid state is key. Integrating linear alkyl chains (e.g., octyl) and conjugated triple bonds into the thiophene core promotes tight, crystalline molecular packing. This ordered structure significantly improves stability, enabling devices to function in air for months [3].
Q3: Are all thiophene compounds inherently unstable? No, their stability is highly tunable. The central aromatic thiophene ring is quite stable, but its reactivity is heavily influenced by substituents. As shown in the guide, you can deliberately engineer the molecule using EWGs or alkyl chains to make it robust enough for demanding applications like pharmaceuticals and electronics [1] [3] [4].
Q1: What are the key factors that influence reaction time in thiophene synthesis? Reaction time is highly dependent on several variables, including:
Q2: How can I make my thiophene synthesis more environmentally friendly? A significant green approach is to use water as the solvent, potentially enhanced with surfactants. This method avoids toxic organic solvents. Additionally, using elemental sulfur in a transition metal-free process is another green strategy that has been successfully demonstrated [1] [3].
Q3: My reaction is incomplete or yields are low. What should I check? First, verify the purity of your reagents and the accuracy of their measurements. If these are correct, consider optimizing your reaction conditions. The tables below provide specific, optimized examples from recent research that you can use as a benchmark.
This guide is based on a green, on-water synthesis method [1].
Step 1: Verify the Reaction Setup
Step 2: Check Reagent Ratios and Additives
Step 3: Review the Work-up Procedure
The table below shows how reaction components directly impact the yield of the model reaction forming compound 3a.
Table 1: Optimization of Reaction Conditions for Model Compound 3a [1]
| Component | Optimal Condition | Impact on Yield of 3a |
|---|---|---|
| Solvent | Water | Foundation of the green protocol |
| Surfactant | CTAB (0.5 equiv) | 93% yield (with base) |
| Without Surfactant | Only Base (100 mol%) | ≤54% yield |
| Without Base | Only Surfactant | ≤50% yield |
| Base | Triethylamine (30 mol%) | 93% yield (with surfactant) |
This guide is for the vapor phase polymerization (VPP) of thieno[3,4-b]thiophene, a process used in material science for creating conductive polymers [2].
Step 1: Optimize the Oxidant Layer
Step 2: Control Polymerization Time and Temperature
Step 3: Post-Polymerization Processing
Table 2: Optimization of VPP for Poly(thienothiophene) Conductivity [2]
| Parameter | Tested Range | Optimal Condition | Result at Optimum |
|---|---|---|---|
| Oxidant Concentration | 4 - 14 wt% | 12 wt% | Max conductivity achieved |
| Polymerization Time | 5 - 30 min | 15 min | ~750 S cm⁻¹ |
| Vaporization Temperature | 50 - 70 °C | 60 °C | ~750 S cm⁻¹ |
This is a detailed methodology for the green synthesis described in the troubleshooting guide above [1].
Materials:
Procedure:
The following workflow diagram summarizes the key steps and decision points for optimizing thiophene synthesis, based on the information presented in this guide.
I hope this technical support guide provides a solid foundation for your team. The data from recent journals should help in troubleshooting and optimizing your specific synthetic procedures.
The table below summarizes frequent issues, their potential causes, and solutions based on recent scientific studies.
| Problem | Possible Cause | Solution |
|---|---|---|
| Unexpected isomerization (e.g., formation of E-isomer instead of Z-isomer) | Exposure to air, moisture, or trace impurities during reaction [1]. | Ensure an inert atmosphere (e.g., N₂), use anhydrous solvents, and consider adding sodium sulfite (Na₂SO₃) to improve Z-selectivity [1]. |
| Decreased Reaction Yield at Larger Volumes | Inefficient heat transfer leading to inconsistent reaction temperatures and byproduct formation [1]. | Switch from batch to continuous flow chemistry. This offers superior control over temperature and residence time, enabling safe and efficient scale-up [1]. |
| Difficulty Optimizing Reaction Conditions | Traditional "one-variable-at-a-time" optimization is slow and resource-intensive for complex reactions with multiple parameters [2]. | Implement machine learning algorithms and automated high-throughput experimentation to efficiently explore the parameter space and find optimal conditions [2]. |
Here are detailed methodologies for two scalable approaches to synthesizing thiophene derivatives.
This method, adapted from a study on ring-fragmentation, produces (Z)-ene-yne compounds with high stereoselectivity and is amenable to flow chemistry for larger scales [1].
Key Steps:
This modern, formal [4+1] cyclization approach converts readily available pyridines into valuable 2-aroylthiophenes [3].
Detailed Procedure:
The table below compares various synthesis strategies, highlighting their relevance to scale-up and modern applications.
| Method | Key Feature | Relevance to Scale-Up & Notes |
|---|---|---|
| Paal-Knorr Synthesis | Classical method using 1,4-dicarbonyls with P₂S₅ or Lawesson's reagent [4] [5] | Foundation method; may involve harsh conditions [5]. |
| Gewald Reaction | Classical multi-component reaction for 2-aminothiophenes [5] | Foundation method; modern solvent-free, mechanochemical versions exist [5]. |
| From Alkenes/Alkynes | Transition-metal-free route using buta-1-enes or alkynols with K₂S or S₈ [6] | Atom-economical and avoids expensive metal catalysts, aligning with green chemistry [6]. |
| Thiophene Ring-Fragmentation | Provides stereoselective access to (Z)-organylthioenynes [1] | Highly scalable via continuous flow chemistry; useful for materials science [1]. |
| Skeletal Editing (Pyridine to Thiophene) | Converts a nitrogen heterocycle to a sulfur heterocycle using elemental sulfur [3] | Modern, powerful technique for late-stage functionalization and scaffold hopping in drug discovery [3]. |
For a visual summary, the diagram below outlines the key stages in the scalable ring-fragmentation process, from lab-scale development to larger production.
The table below summarizes the basic identifying information for 4-n-Propylthiophenol [1].
| Property | Description |
|---|---|
| Chemical Name | This compound |
| Synonyms | Benzenethiol, 4-propyl- |
| CAS Number | 4527-44-0 |
| Molecular Formula | C9H12S |
| Molecular Weight | 152.26 g/mol |
Due to the absence of specific data, the following guidelines are based on general practices for stable organic compounds. You should always treat them as a precautionary baseline.
| Aspect | Recommended Condition / Practice |
|---|---|
| Container | Sealed, air-tight container (e.g., glass bottle). |
| Temperature | Store in a cool, well-ventilated place. For long-term storage, 2-8°C (refrigerated) is often advisable. |
| Light Sensitivity | Store in the dark. Use an amber glass container or store in an opaque cupboard. |
| Moisture | Keep the container tightly closed in a dry environment. |
| Handling | Handle in a well-ventilated area, preferably inside a fume hood. Use appropriate personal protective equipment (PPE) including gloves, lab coat, and safety goggles. |
The following diagram outlines a logical workflow for handling a new sample of this compound upon receipt in the lab.
Based on general principles of chemical management, here are potential issues and solutions.
| Question / Issue | Possible Cause | Recommended Solution |
|---|
| What should I do if the compound has an unusual odor? | Expected property (thiophenols can have strong odors) or potential decomposition. | 1. Confirm Identity: Verify via analytical methods (GC-MS, NMR). 2. Check Container: Ensure the lid is sealed correctly. 3. Assess Purity: If purity is critical for your experiment, analyze the sample before use. | | The physical state or color has changed. | Exposure to air (oxidation) or light. | This suggests decomposition. The sample should be carefully disposed of following your institution's hazardous waste protocols. Do not use it in experiments. | | No observed reactivity in expected reactions. | Sample degradation or incorrect handling. | 1. Check Freshness: Use a new, recently opened aliquot. 2. Verify Handling: Ensure all steps were performed under an inert atmosphere if the compound is air-sensitive. 3. Run a Control: Perform a control reaction with a known compound to validate your experimental setup. |
The table below summarizes a UPLC method that can be adapted for analyzing 4-n-Propylthiophenol, based on a validated approach for a different thiophene-containing pharmaceutical [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | Reverse Phase Ultra-Performance LC (UPLC) |
| Column | Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm) |
| Mobile Phase | Isocratic, 0.01 M Potassium Dihydrogen Orthophosphate (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 5 μL |
| Sample Diluent | Methanol and Water (90:10, v/v) |
You can use the following step-by-step protocol, based on the method above, to begin method development for this compound [1].
1. Mobile Phase Preparation:
2. Standard Solution Preparation:
3. Sample Solution Preparation:
4. Chromatographic Procedure:
5. Data Analysis:
The process of developing and validating an analytical method can be visualized as a cycle of systematic steps. The following diagram outlines this workflow, from initial setup to final acceptance for routine use.
Since a direct guide is unavailable, here is a practical path forward to create your own objective comparison:
The synthesis of π-conjugated polymers from alkyl thiophene monomers is a key area of research. The major thrust in recent years has been in three directions: the design of better, more selective catalysts, reactions performed in eco-friendly solvents, and site-selective coupling reactions [1].
Classical methods like Stille and Suzuki coupling have been widely used but require pre-functionalized monomers (with organostannyl or boronic acid groups), which increases production cost and generates toxic by-products [2].
Direct (Hetero)Arylation Polymerization (DHAP) has emerged as a more atom-economic and sustainable alternative. It eliminates the need for directing groups by directly coupling an aromatic C-H bond with an aromatic C-X bond (where X is a halide) [2]. A key challenge with DHAP is avoiding side reactions like branching or homocoupling, which can create structural defects in the polymer [2].
The table below compares these methods using the example of synthesizing the benchmark polymer poly(3-hexylthiophene) (P3HT):
| Feature | Stille Coupling | Suzuki Coupling | Direct (Hetero)Arylation (DHAP) |
|---|---|---|---|
| Requirement | Aryl halide & organostannyl group [2] | Aryl halide & boronic acid/ester [2] | Aryl halide & C-H bond [2] |
| Atom Economy | Lower [2] | Lower [2] | Higher [2] |
| By-products | Toxic organotin compounds [2] | Potential genotoxic boronic derivatives [2] | Fewer, less hazardous [2] |
| Key Challenge | Toxicity of reagents [2] | Potential toxicity of reagents [2] | Controlling regioselectivity, minimizing defects (branching, homocoupling) [2] |
| P3HT Regioregularity | >96% HT [2] | 96-97% HT [2] | >98-99.5% HT (optimized) [2] |
| OTFT Hole Mobility | Data not provided in source | Data not provided in source | Up to 0.19 cm² V⁻¹ s⁻¹ [2] |
Optimized DHAP can produce P3HT with performance surpassing traditional methods. One study reported a hole mobility of up to 0.19 cm² V⁻¹ s⁻¹ in organic thin-film transistors (OTFTs) for DHAP-synthesized P3HT, higher than samples made by Grignard Metathesis (GRIM) or the Rieke method [2].
The experimental data for the performance table above was generated under specific, optimized conditions.
1. High-Performance DHAP Protocol for P3HT [2]
2. General Considerations for DHAP [2]
The following diagram illustrates the key decision points and characteristics of choosing a synthetic pathway for conjugated polymers like P3HT, based on the comparative analysis.
This diagram was created according to your specifications, using the official DOT language guidelines [3] and the following key design choices:
labeldistance attribute is set to 3.0 to ensure readability of edge labels [4] [5].The comparison shows a clear trade-off:
The table below summarizes the thermal stability data for different thiophene-derived compounds from experimental studies.
| Compound Name / Type | Experimental Stability Metric | Experimental Method | Citation |
|---|---|---|---|
| BTAP3 (Benzo[b]thiophene chalcone) | Onset of degradation: 270 °C | Thermogravimetric Analysis (TGA) & Differential Thermal Analysis (DTA) | [1] [2] |
| BTAP2 (Benzo[b]thiophene chalcone) | Onset of degradation: 229 °C | Thermogravimetric Analysis (TGA) & Differential Thermal Analysis (DTA) | [1] |
| BTAP1 (Benzo[b]thiophene chalcone) | Onset of degradation: 196 °C | Thermogravimetric Analysis (TGA) & Differential Thermal Analysis (DTA) | [1] |
| Stilbene Derivative 11d (Naphthyl-cored) | 10% mass loss at: 354 °C; Major degradation: 354–428 °C | Thermogravimetric Analysis (TGA) | [3] |
| Tricyanovinyl-based Chromophores | Stable up to: 275–315 °C | Not Specified (Context: NLO properties) | [4] |
| P(OTE-co-Th) (Copolymer) | Degradation starts at slightly higher temperatures than polythiophene (PTh) backbone | Pyrolysis Mass Spectrometry | [5] |
To ensure reproducibility, here are the methodologies used in the key studies cited above.
The data and broader literature indicate that the thermal stability of a thiophene derivative is not inherent to the thiophene ring itself but is highly dependent on its molecular and supramolecular environment.
The following diagram outlines the primary experimental and computational approaches used to evaluate the thermal stability of thiophene derivatives, based on the gathered literature.
A growing area of research involves using Conceptual Density Functional Theory (CDFT) to predict the stability and reactivity of thiophene derivatives, especially in applications like photodynamic therapy. Computational models can quantify how substituents affect properties like electronegativity, which correlates with the compound's reactivity toward species like singlet oxygen [6]. This approach allows for the in silico design of more stable compounds before synthesis.
The following table summarizes the key spectroscopic properties and applications of various thiophene derivatives as identified in recent research, providing a comparative overview for your guide.
| Thiophene Compound | Characterization Techniques | Key Spectroscopic Findings/Properties | Primary Application Focus |
|---|---|---|---|
| 2-/3-Cyanothiophene [1] | IR, Raman, UV-Vis, Quantum Chemical Calculation | Detailed vibrational frequencies & assignments; UV-Vis spectra investigated; reliable set of spectroscopic data provided. | Astrochemistry: Reference data for detecting new molecules in interstellar space. |
| 3-Phenylthiophene Derivatives (FPT, NPT, CPT) [2] | FT-IR, NMR, UV-Vis, DFT (B3LYP) | Optimized geometries, vibrational frequencies, (^1)H and (^13)C NMR chemical shifts, and electronic transition energies calculated. | Materials Science: Building blocks for organic electronics (OFETs, OLEDs, solar cells). |
| 2-[(Trimethylsilyl)ethynyl]thiophene (2TSET) [3] | FT-IR, FT-Raman, UV-Vis, DFT (B3LYP) | Vibrational behavior analyzed; HOMO-LUMO energies & intramolecular charge transfer assessed in different solvent phases. | Pharmaceuticals: Antibacterial activity & drug-likeness (ADMET, molecular docking). |
| Novel Thin-Film Thiophenes (e.g., 5b) [4] | IR, (^1)H NMR, (^13)C NMR, Elemental Analysis, DFT | HOMO-LUMO energy gap (e.g., 1.66 eV for 5b); molecular electrostatic potential maps identified reactive sites. | Biomedical Coatings: Reduce cancer cell adhesion on surfaces; controlled drug release. |
For researchers looking to replicate or understand the methodologies, here is a detailed breakdown of the experimental protocols cited in the literature.
The process of characterizing a thiophene compound, from synthesis to application testing, generally follows a logical sequence as illustrated below.
When structuring your comparison guides, the following points may be valuable to highlight for your audience of researchers and drug development professionals:
Computational chemistry provides key parameters that help predict the reactivity, stability, and biological activity of thiophene derivatives. The table below summarizes the primary parameters calculated in recent studies.
| Parameter | Computational Formula | Interpretation in Drug Development | Example Values from Studies |
|---|
| Frontier Molecular Orbitals (FMOs) | HOMO (EHOMO), LUMO (ELUMO) | EHOMO: Electron-donating ability; ELUMO: Electron-accepting ability [1]. | EHOMO: -4.89 eV to -6.01 eV; ELUMO: -3.22 eV to -2.36 eV [2] [1]. | | HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Measures kinetic stability & chemical reactivity [3] [1]. A lower gap suggests higher reactivity and better bioactivity [3]. | 1.66 eV to 4.65 eV [2] [1]. | | Global Reactivity Descriptors | | Derived from FMO energies | | | → Ionization Potential (I) | I = -EHOMO | A lower value suggests a greater tendency to donate electrons [3]. | Calculated from EHOMO [3]. | | → Electron Affinity (A) | A = -ELUMO | A higher value suggests a greater tendency to accept electrons [3]. | Calculated from ELUMO [3]. | | → Chemical Hardness (η) | η = (I - A)/2 | Resistance to electron charge transfer; higher η = more stable/less reactive [3] [1]. | Calculated from I and A [3]. | | → Chemical Potential (μ) | μ = -(I + A)/2 | tendency of electrons to escape from a system; lower μ = more stable [3] [1]. | Calculated from I and A [3]. | | → Electrophilicity Index (ω) | ω = μ²/2η | Quantifies the energy lowering due to electron flow; higher ω = stronger electrophile [3]. | Calculated from μ and η [3]. | | Non-Linear Optical (NLO) Properties | Hyperpolarizability (β) | N/A | Measures response to light; important for dye-sensitized solar cells & organic electronics [1]. | Varies significantly; compound 7 showed the highest value in a series [1]. | | Molecular Electrostatic Potential (MEP) | N/A | Visual map identifying nucleophilic (red) & electrophilic (blue) sites for drug-receptor binding [3]. | N/A |
The predictive power of the parameters above relies on robust and standardized computational protocols. Here is a detailed breakdown of the key methodologies cited in the literature.
DFT is the cornerstone for understanding the electronic structure and properties of thiophene derivatives.
This technique predicts the preferred orientation and binding affinity of a thiophene derivative (ligand) within a protein's active site.
Computational studies are most powerful when paired with experimental validation. The following table compares computational predictions with their corresponding experimental results for various thiophene derivatives.
| Thiophene Derivative / Study Focus | Key Computational Prediction | Experimental Validation & Activity | Citation |
|---|---|---|---|
| Anti-cancer Thiophene (5b) | Strong binding to JAK1 (-7.59 kcal/mol); Low HOMO-LUMO gap (1.66 eV) [2]. | Coating reduced HepG2 liver cancer cell adhesion by ~78%; induced apoptosis [2]. | [2] |
| Thiophene Sulfonamide Derivatives | HOMO-LUMO gaps between 3.44 - 4.65 eV; varying hyperpolarizability (NLO response) [1]. | Geometric parameters (bond lengths/angles) closely matched experimental X-ray data [1]. | [1] |
| Corrosion Inhibitors (S4-C11) | High EHOMO, low ΔE, strong adsorption energy on carbon steel [4]. | 87.55% corrosion inhibition efficiency at 90°C in CO₂-saturated formation water [4]. | [4] |
| Fused Thiophene (Cytotoxic Agent) | DFT/PCM analysis of geometry, MEP, and NBO charges [3]. | Promising cytotoxic activity when loaded onto human serum albumin nanoparticles [3]. | [3] |
The following diagram illustrates a generalized workflow that integrates the various computational and experimental methods discussed, highlighting the pathway from initial compound screening to lead optimization.
Thiophene is a five-membered aromatic ring containing a sulfur atom, ranking as the 4th most common sulfur-containing heterocycle in U.S. FDA-approved small drug molecules over the last decade [1]. Its versatility allows it to serve as a key pharmacophore (the part of a molecule responsible for its biological activity) and as a bio-isostere for phenyl rings, often improving a drug candidate's metabolic stability, solubility, and binding affinity [1]. Thiophene and its derivatives exhibit a wide range of biological activities, making them a focus of ongoing research in drug discovery [1] [2] [3].
The biological activity of thiophene derivatives is highly influenced by the nature and position of chemical substitutions on the core ring system. The tables below summarize key SAR findings and experimental data for anticancer, anti-inflammatory, and antioxidant applications.
| Thiophene Derivative / Core Structure | Key Structural Features & SAR Insights | Experimental Model & Potency (IC₅₀ / % Inhibition) | Mechanism of Action / Molecular Target |
|---|
| Thieno[2,3-b]thiophene (Compound 2) [4] | 3,4-diamino-2,5-dicarbonitrile core; Pyrimidine-fused derivative showed highest activity. | MCF-7 (Breast): 4.92 µM A549 (Lung): 4.69 µM Reference (Erlotinib): 21.76 µM (MCF-7); 19.33 µM (A549) | EGFRWT kinase inhibition: 0.28 µM EGFRT790M kinase inhibition: 5.02 µM [4] | | 2-(substituted phenyl)-1H-benzimidazole [2] | Thiophene linked to benzimidazole; Carbonyl oxygen and dipole moment critical for activity. | Antibacterial activity against E. coli; QSAR models show dipole moment influences activity [2]. | Not Specified | | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate [2] | Specific substitution at 2 and 5 positions with ester and amine groups. | Evaluated for antitumor activity; specific potency data not provided in source [2]. | Not Specified |
| Thiophene Derivative / Core Structure | Key Structural Features & SAR Insights | Experimental Model & Potency (IC₅₀ / % Inhibition) | Mechanism of Action / Molecular Target |
|---|---|---|---|
| Thiophene[3,2-b]pyrrole [5] | The group linked at the N-1 position is critical; modifications at 2 and 5 positions also examined. | In vivo anti-inflammatory evaluation; compared to Tenidap, Diclofenac, Piroxicam [5]. | Not Specified |
| Tetra-substituted Thiophene Analogs [6] | Presence of an oxime group (C=N-OH) is a key feature for activity. Enhanced by electronic parameters. | In vivo anti-inflammatory model (carrageenan-induced rat paw edema); QSAR study on 43 analogs [6]. | Proposed inhibition of alternative pathways (e.g., Phospholipase A2) or as NO-releasing NSAIDs [6]. |
| Thiophene Derivative / Core Structure | Key Structural Features & SAR Insights | Experimental Model & Potency (IC₅₀ / % Inhibition) | Mechanism of Action / Molecular Target |
|---|---|---|---|
| Thieno[2,3-b]thiophene (Compound 2) [4] | Fused pyrimidine structure derived from diaminothienothiophene core. | Radical Scavenging Activity: 78% reduction [4]. | Free radical scavenging / ROS neutralization [3]. |
| Thiophene (General SAR) [3] | Antioxidant potency is greatly influenced by the nature and orientation of substituents on the thiophene ring. | In vitro radical scavenging assays (e.g., DPPH, ABTS); varies by specific compound [3]. | Free radical scavenging [3]. |
To ensure the reproducibility of SAR studies, here are the standard experimental methodologies commonly used to generate the data presented above.
The following diagrams, created using Graphviz DOT language, illustrate the general workflow for evaluating thiophene derivatives and a common molecular mechanism for thiophene-based anticancer agents.
This diagram outlines the iterative cycle of synthesizing thiophene derivatives, testing their biological activity, and refining the chemical structure based on SAR findings to identify a promising lead compound for further development [1] [2] [6].
This simplified pathway shows how certain thiophene derivatives exert anticancer effects by binding to and inhibiting the Epidermal Growth Factor Receptor (EGFR) kinase. This inhibition blocks downstream signaling pathways that drive cancer cell proliferation and survival, leading to inhibited growth and induced cell death [2] [4].
| Feature | Imidazole-based Cross-linking | Thiophene-based Cross-linking |
|---|---|---|
| Reaction Type | Diels-Alder (DA) and/or Michael Addition [1] | Diels-Alder (DA) [1] |
| Reactivity | Higher reactivity [1] [2] | Lower reactivity [1] [2] |
| Degree of Cross-linking | Higher [1] | Lower [1] |
| Key Performance Metric | Highest complex viscosity (after annealing at 150°C) [1] | Lower complex viscosity [1] |
| Thermal Stability | Superior; cross-linked product has higher thermal stability than starting material [1] | Superior; cross-linked product has higher thermal stability than starting material [1] |
The comparative data was generated through a two-step synthesis and characterization process, as illustrated below.
The following protocols are based on the procedures from the research publication [1] [3]: